(R)-Methyl 5-oxopyrrolidine-3-carboxylate
Overview
Description
“®-Methyl 5-oxopyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 443304-03-8 . It has a molecular weight of 143.14 and its IUPAC name is methyl (3R)-5-oxo-3-pyrrolidinecarboxylate . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “®-Methyl 5-oxopyrrolidine-3-carboxylate” is1S/C6H9NO3/c1-10-6(9)4-2-5(8)7-3-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
. The InChI key is FJRTVLWHONLTLA-SCSAIBSYSA-N
. Physical And Chemical Properties Analysis
“®-Methyl 5-oxopyrrolidine-3-carboxylate” is a white to yellow solid . It is typically stored at temperatures between 2-8°C . The compound has a molecular weight of 143.14 and its molecular formula is C6H9NO3 .Scientific Research Applications
Antibacterial Agents Synthesis :
- (Bouzard et al., 1992): Investigates the synthesis of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids with variations in the cycloalkylamino group. One variant showed significantly enhanced in vitro and in vivo antibacterial activity.
- (Kanno et al., 1999): Discusses the synthesis of carbapenems with 1-methyl-5-oxopyrrolidin-3-ylthio moiety, exhibiting potent antibacterial activity and pharmacokinetic advantages for oral administration.
Synthesis of Heterocycles :
- (Grošelj et al., 2013): Describes the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, existing in equilibrium with 4-oxo tautomers, from N-protected α-amino acids, offering a pathway to various functionalized heterocycles.
Antioxidant Activity :
- (Tumosienė et al., 2019): Reports the synthesis of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrating significant antioxidant activity.
Chemical Structure Elucidation :
- (Sugimoto et al., 2017): Identifies a new pyrrolidine derivative related to (R)-Methyl 5-oxopyrrolidine-3-carboxylate in Polyscias balfouriana leaves, elucidating its structure through extensive spectroscopic analysis.
Antimicrobial Activity Research :
- (Devi et al., 2018): Discusses the synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs as potential antibacterial drugs, revealing moderate to good activity against various microbes.
Safety And Hazards
properties
IUPAC Name |
methyl (3R)-5-oxopyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)4-2-5(8)7-3-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRTVLWHONLTLA-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 5-oxopyrrolidine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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